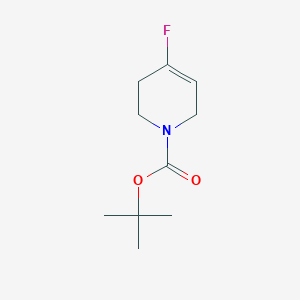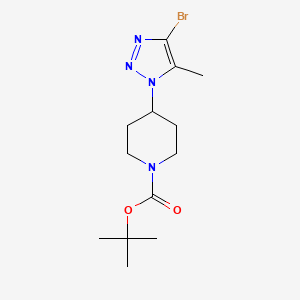
5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluorophenyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 2,5-difluoroaniline with various reagents to form the triazole ring. One common method is the cyclization of 2,5-difluoroaniline with hydrazine hydrate and formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to yield the desired triazole compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-(2,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields .
Scientific Research Applications
5-(2,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action in coordination chemistry .
Comparison with Similar Compounds
5-(2,5-Difluorophenyl)-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:
1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one: This compound also contains a difluorophenyl group but differs in its overall structure and properties.
2,5-Difluorophenyl isothiocyanate: Another compound with a difluorophenyl group, but with different functional groups and reactivity.
The uniqueness of this compound lies in its specific triazole ring structure and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H6F2N4 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
5-(2,5-difluorophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6F2N4/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
InChI Key |
BGZWXMPZBYLUHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NC(=NN2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13674801.png)



![2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)









